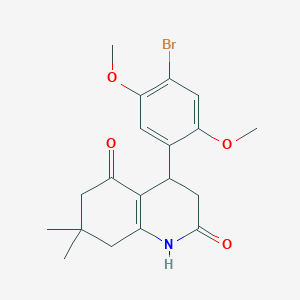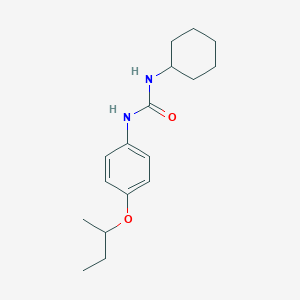
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea, also known as BU-224, is a selective antagonist of the orexin-2 receptor. The orexin-2 receptor is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. BU-224 has been used in scientific research to study the role of the orexin-2 receptor in these processes.
Mecanismo De Acción
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea is a selective antagonist of the orexin-2 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the activity of orexin neurons, which are involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis.
Biochemical and Physiological Effects:
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea has been shown to decrease wakefulness and increase non-rapid eye movement (NREM) sleep in animal models. It has also been shown to decrease food intake and body weight in rodents. These effects are consistent with the role of the orexin-2 receptor in the regulation of sleep-wake cycles and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea is a useful tool for studying the role of the orexin-2 receptor in sleep-wake cycles, appetite, and energy homeostasis. Its selective antagonism allows for the specific targeting of the orexin-2 receptor without affecting other receptors or signaling pathways. However, its effects may vary depending on the species and experimental conditions used.
Direcciones Futuras
Further research is needed to fully understand the role of the orexin-2 receptor in sleep-wake cycles, appetite, and energy homeostasis. N-(4-sec-butoxyphenyl)-N'-cyclohexylurea and other orexin-2 receptor antagonists may have potential as therapeutic agents for sleep disorders and obesity. Additionally, the development of more selective and potent orexin-2 receptor antagonists may lead to the discovery of new treatments for these conditions.
Métodos De Síntesis
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea can be synthesized using a multi-step process. First, 4-sec-butoxyaniline is reacted with cyclohexylisocyanate to form N-(4-sec-butoxyphenyl)-N'-cyclohexylurea. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-sec-butoxyphenyl)-N'-cyclohexylurea has been used in scientific research to study the role of the orexin-2 receptor in sleep-wake cycles, appetite, and energy homeostasis. It has also been used to investigate the potential use of orexin-2 receptor antagonists as therapeutic agents for sleep disorders and obesity.
Propiedades
IUPAC Name |
1-(4-butan-2-yloxyphenyl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-13(2)21-16-11-9-15(10-12-16)19-17(20)18-14-7-5-4-6-8-14/h9-14H,3-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKCWKVBOLAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Butan-2-yloxy)phenyl]-3-cyclohexylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4878363.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4878370.png)
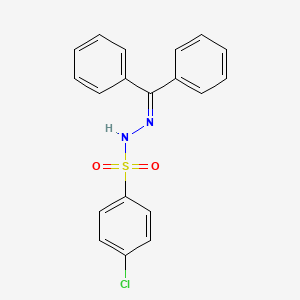
![4-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4878377.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)
![4-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4878394.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)
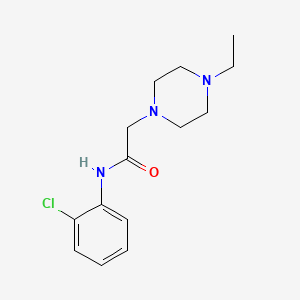
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
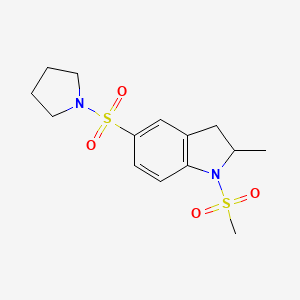
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4878441.png)
